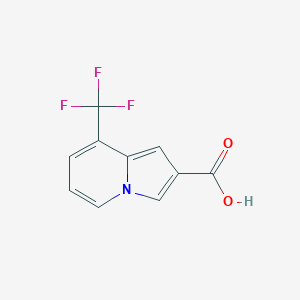
8-(Trifluoromethyl)indolizine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)indolizine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indolizine ring system
Méthodes De Préparation
The synthesis of 8-(Trifluoromethyl)indolizine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 2-alkylpyridines as substrates, which undergo oxidation to form the indolizine skeleton . The reaction conditions typically involve the use of transition metal catalysts and oxidative coupling agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
8-(Trifluoromethyl)indolizine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
8-(Trifluoromethyl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and functional dyes.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)indolizine-2-carboxylic acid can be compared with other indolizine derivatives such as indolizine-2-carboxylic acid and its various substituted analogues. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain targets, distinguishing it from other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research
Propriétés
Formule moléculaire |
C10H6F3NO2 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
8-(trifluoromethyl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-2-1-3-14-5-6(9(15)16)4-8(7)14/h1-5H,(H,15,16) |
Clé InChI |
DOZOEQWCJSDGGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C=C2C(=C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


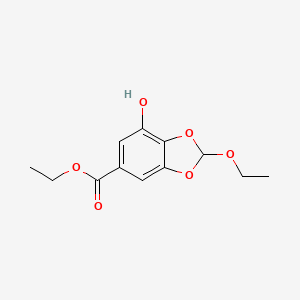



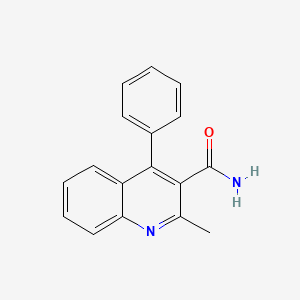

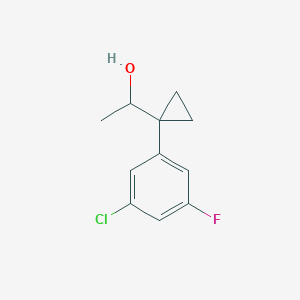
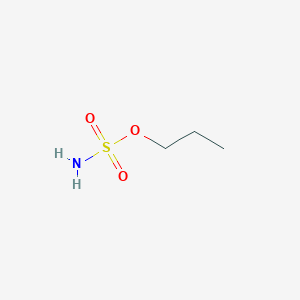

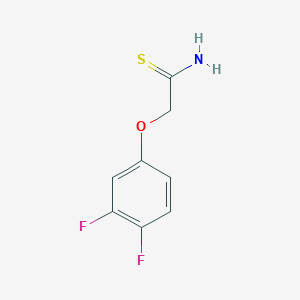
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
